molecular formula C12H21N3O B13745099 2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide CAS No. 20627-19-4

2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide

Cat. No.: B13745099
CAS No.: 20627-19-4
M. Wt: 223.31 g/mol
InChI Key: JILVGFUFPUCQFJ-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a diethylamino group and a dimethylpyrrol-1-yl group attached to an acetamide backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide typically involves the reaction of 2,5-dimethylpyrrole with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylpyrrol-1-yl)alkanals
  • 2-(Pyrrol-1-yl)alkanals
  • 2-(2,5-Dimethylpyrrol-1-yl)alkan-1-ones

Uniqueness

2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

20627-19-4

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

2-(diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide

InChI

InChI=1S/C12H21N3O/c1-5-14(6-2)9-12(16)13-15-10(3)7-8-11(15)4/h7-8H,5-6,9H2,1-4H3,(H,13,16)

InChI Key

JILVGFUFPUCQFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NN1C(=CC=C1C)C

Origin of Product

United States

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